molecular formula C13H14N2O3S2 B3652706 2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

Cat. No.: B3652706
M. Wt: 310.4 g/mol
InChI Key: GQRHHXCRTRVVTA-BJMVGYQFSA-N
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Description

2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID: is a complex organic compound that features a thiazolidine ring, a pyrrole moiety, and an acetic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine derivative with a pyrrole aldehyde under acidic conditions, followed by oxidation and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, reduced thiazolidine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activities.

Biology

In biological research, the compound is studied for its interactions with various biomolecules and its potential as a biochemical probe.

Medicine

The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidine and pyrrole moieties allow it to bind to active sites, potentially inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Shares the thiazolidine ring but lacks the pyrrole moiety.

    Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the thiazolidine structure.

    2-Mercaptoacetic acid: Contains a sulfur atom and acetic acid group but lacks the complex ring structures.

Uniqueness

2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its combination of a thiazolidine ring, a pyrrole moiety, and an acetic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-7-4-9(8(2)14(7)3)5-10-12(18)15(6-11(16)17)13(19)20-10/h4-5H,6H2,1-3H3,(H,16,17)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRHHXCRTRVVTA-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 3
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 4
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETIC ACID

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